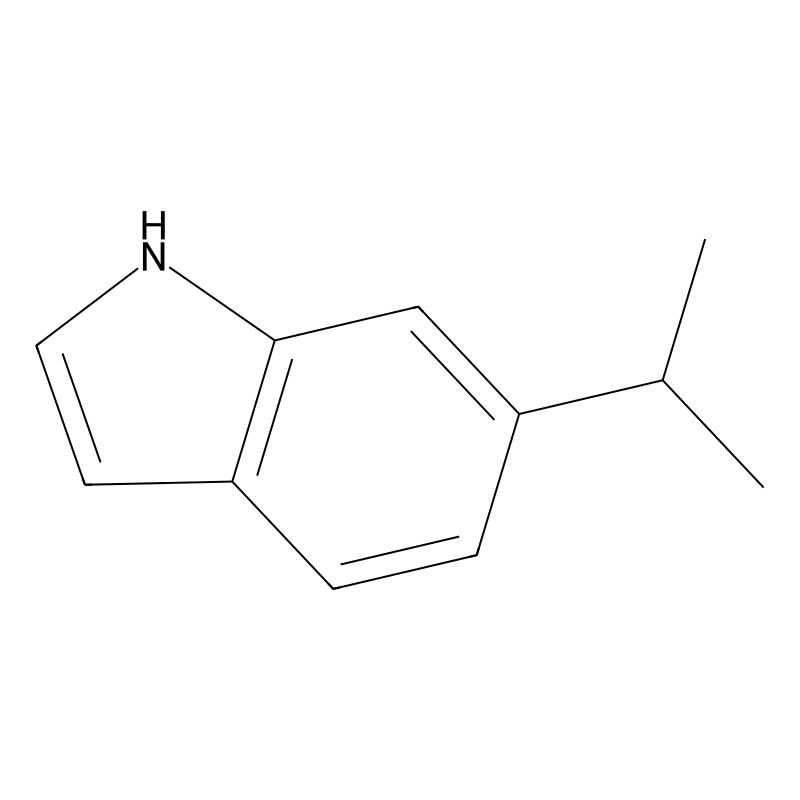

6-Isopropylindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Isopropylindole density 1.047 g/cm3

Core Chemical and Physical Data

The table below summarizes the key identified properties of 6-Isopropylindole (CAS 32996-24-0). Please note that some values are predicted and should be verified experimentally.

| Property | Value | Status / Notes |

|---|---|---|

| CAS Number | 32996-24-0 | - |

| Molecular Formula | C₁₁H₁₃N | - |

| Molecular Weight | 159.23 g/mol | - |

| Density | 1.047 ± 0.06 g/cm³ | Predicted [1] |

| Melting Point | 36-40 °C | Literature value [1] [2] |

| Boiling Point | 281.3 ± 9.0 °C | Predicted [1] |

| pKa | 17.28 ± 0.30 | Predicted [1] |

| Form | Low-Melting Solid | Appears as light orange to light red [1] |

| Storage | Room temperature, dry, sealed [3] | Alternatively, under inert gas at 2-8°C [4] |

Applications and Research Context

This compound serves primarily as a building block in synthetic organic chemistry, particularly for constructing more complex, biologically active molecules [3].

- Drug Discovery Scaffold: The indole nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in many natural products and drugs, and its ability to interact with diverse biological targets [5] [6]. It is a key structure in developing treatments for conditions like Alzheimer's, Parkinson's, cancer, and diabetes [5] [6].

- Specific Applications:

- Neuroscience and Psychiatry Research: It is used in synthesizing intermediates for serotonin receptor ligands, contributing to potential antidepressants and anxiolytics [3].

- Oncology Research: The compound is explored in designing kinase inhibitors for cancer research, as the lipophilic isopropyl group may enhance cell membrane permeability [3].

- Molecular Hybrids: Recent research focuses on creating hybrids, such as indole-pyrazole hybrids, which show significant cytoprotective effects on human cells under oxidative stress, a key factor in chronic diseases and drug development [7] [8].

Experimental Workflow for Indole-Based Hybrid Synthesis

While a specific step-by-step protocol for this compound is not provided, recent research into indole-pyrazole hybrids offers insight into a generalizable experimental workflow. The following diagram illustrates the key stages from synthesis to biological evaluation.

Workflow Description:

- Synthesis: The process often starts with gramine. The reaction involves heating gramine with a substituted pyrazole in toluene for 9-20 hours. The dimethylamine group in gramine acts as a good leaving group, facilitating the attachment of the new moiety [7] [8].

- Purification & Characterization: The crude products are purified using techniques like column chromatography. The structures are confirmed using spectroscopic methods (1H NMR, 13C NMR) and, where possible, X-ray crystallography for unambiguous confirmation [7] [8].

- Computational Modeling (In silico): Early-stage assessment includes predicting physicochemical parameters and estimating the compound's affinity for specific enzyme targets (e.g., myeloperoxidase, cyclooxygenase-2) via molecular docking studies [7] [8].

- In Vitro Bioactivity Assay: The compounds are evaluated for biological effects. A common test is the hemolysis and cytoprotection assay on human erythrocytes (red blood cells) to determine if the compound damages cell membranes or protects them from oxidative stress [7] [8].

Research and Development Considerations

- The Indole Scaffold is Versatile: The broad activity of indole derivatives stems from their ability to serve as both hydrogen bond donors and acceptors, allowing them to interact effectively with various enzymes and receptors [5] [6].

- Molecular Hybridization is a Key Strategy: Combining the indole scaffold with other pharmacophores, like pyrazole or imidazole, is a established strategy to enhance efficacy, selectivity, and to create multi-targeting ligands [7] [6] [8].

- Addressing Solubility: Many novel drug candidates suffer from poor solubility. Techniques like forming Amorphous Solid Dispersions (ASDs) in polymeric matrices (e.g., PNIPA hydrogels) are being actively researched to enhance solubility, dissolution rate, and bioavailability [9].

References

- 1. This compound 97 | 32996-24-0 [chemicalbook.com]

- 2. This compound 97 32996-24-0 [sigmaaldrich.com]

- 3. 6-Isopropyl indole [myskinrecipes.com]

- 4. 57817-04-6(1H-Indole,7-(1-methylethyl)-(9CI)) Product Description [chemicalbook.com]

- 5. Indole-Based Compounds in the Development of Anti ... [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic approaches, emerging applications, and ... [link.springer.com]

- 7. Indole–Pyrazole Hybrids: Synthesis, Structure, and ... [pmc.ncbi.nlm.nih.gov]

- 8. Indole–Pyrazole Hybrids: Synthesis, Structure, and ... [mdpi.com]

- 9. Anomalous release of indoles from amorphous solid ... [link.springer.com]

6-Isopropylindole solubility chloroform methanol

Physicochemical Properties of 6-Isopropylindole

| Property | Value / Description |

|---|---|

| Molecular Formula | C₁₁H₁₃N [1] [2] |

| Formula Weight | 159.23 g/mol [1] [2] |

| Melting Point | 36-40 °C (lit.) [1] [2] [3] |

| Boiling Point | 281.3 ± 9.0 °C (Predicted) [1] [2] |

| Solubility in Chloroform | Slightly soluble [1] [2] |

| Solubility in Methanol | Slightly soluble [1] [2] |

| Physical Form | Low-Melting Solid [1] [2] |

| Color | Light Orange to Light Red [1] [2] |

Key Context from Related Research

While specific quantitative solubility data is not available, other scientific literature provides context on working with similar indole derivatives:

- Solubility Confirmation: A study on poly(N-heptyl indole), a polymer derived from an indole monomer, confirms that alkyl-substituted indoles can be soluble in common organic solvents. The resulting polymer was reported to be "soluble in common organic solvents such as chloroform, dichloromethane, acetone, diethyl ether and tetrahydrofuran" [4]. This supports the general principle that functionalizing indole can enhance solubility.

- Purification Protocol: The same study details a purification method that could serve as a reference. The synthesized polymer "was purified by treating with aqueous ammonia and EDTA solution" to remove metal catalyst residues, followed by washing with methanol and water [4].

Suggested Experimental Approach

Given the lack of detailed protocols for this compound specifically, you may need to adapt general laboratory practices. The workflow below outlines a potential experimental approach for solubility assessment and purification.

The available data has a clear limitation: the term "slightly soluble" is qualitative. For rigorous experimental planning, determining the exact saturation solubility (e.g., in mg/mL) would be a critical first step.

References

Biological Activities and Therapeutic Applications

Indole derivatives interact with diverse biological targets, making them useful in treating various diseases. The table below summarizes key therapeutic areas and specific molecular targets.

| Therapeutic Area | Specific Activities & Molecular Targets | Notable Examples & Clinical Status |

|---|---|---|

| Anticancer [1] [2] | Tubulin polymerization inhibition [2]; Kinase inhibition (e.g., Sunitinib) [2]; HDAC inhibition [2] | Vinblastine, Vincristine (marketed) [2]; Compound 1 (IC₅₀ = 5.0 µM vs. Huh7 cells) [2]; Sunitinib (marketed for RCC & GIST) [2] |

| Anti-infective [1] [3] | Antibacterial; Antifungal (indole-triazole conjugates) [1]; Antitubercular (DprE1 inhibition) [3]; Antiviral (HCV, Coxsackie B4) [4] | 1,4-azaindole (DprE1 inhibitor, in clinical trials for TB) [3]; DG167 (indazole sulfonamide, preclinical for TB) [3] |

| Metabolic & Anti-inflammatory [1] [2] | Antidiabetic (indole-thiazolidine-2,4-dione) [1]; Anti-inflammatory (COX/LOX inhibition) [2] | Indomethacin (marketed NSAID) [2] |

| Neurological & Others [2] | Neurodegenerative disease management [2]; Antihypertensive [2] | Reserpine (marketed antihypertensive) [2]; Serotonin, Melatonin (natural neurotransmitters) [2] |

The following diagram outlines the primary signaling pathways and biological mechanisms through which indole derivatives exert their anticancer effects, showcasing their multi-target potential.

Key anticancer and signaling pathways targeted by indole derivatives, leading to apoptosis and inhibition of cancer cell survival [2] [5].

Synthetic Methodologies and Protocols

A blend of classical and modern synthetic techniques is employed to construct the indole scaffold and its derivatives.

| Synthetic Method | Key Features | Example Reactions/Compounds |

|---|---|---|

| Classical Methods [1] | Foundational, well-established routes. | Fischer indole synthesis; Bartoli indole synthesis; Reissert indole synthesis. |

| Modern Advanced Methods [1] | Efficient, sustainable, and allow for rapid diversification. | Transition-metal catalysis; Green chemistry approaches; Microwave- and ultrasound-assisted synthesis. |

| Specific Novel Protocols | Metal-free conditions, high yield, gram-scale production. | MeOTf-triggered annulation of N-(2-cyanoaryl)indoles [6]; Concise synthesis of indole–indolone hybrids [6]. |

Representative Experimental Protocol: MeOTf-Triggered Annulation [6]

This protocol is an example of a modern, metal-free approach to synthesizing complex indole-indolone hybrids.

- Reaction Setup: A mixture of N-(2-cyanoaryl)indole (1.0 equiv) and methyl triflate (MeOTf) (1.2 equiv) in dichloroethane (DCE) is prepared.

- Reaction Conditions: The reaction mixture is heated at 90°C for 24 hours under air ambience.

- Workup: After completion, the reaction is cooled to room temperature.

- Product Formation: The initial product is an indolo[1,2-a]indol-10-imine, which can be isolated in excellent yield (up to 99%).

- Further Derivatization (Optional): The imine product can be hydrolyzed using 6 M hydrochloric acid aqueous solution at 90°C for 12 hours to yield the corresponding indolo[1,2-a]indol-10-one.

Structure-Activity Relationship (SAR) Insights

Understanding SAR is crucial for rational drug design. Key modifications on the indole core are summarized below.

| Position on Indole Core | SAR Insight and Impact on Activity |

|---|---|

| C-3 Position [5] | A propionic acid chain is often critical for activity. Replacing it with other groups (alkyl, ester, aromatic) typically leads to a significant loss of potency. |

| N-1 Position [5] | Acyl substitutions (e.g., benzoyl, thiophene-2-carbonyl) are well-tolerated and can enhance potency. Removal of the acyl group or replacement with a secondary amine abolishes activity. |

| Varied Ring Substitutions [2] | Electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., halogens) groups on the benzene ring can fine-tune potency, metabolic stability, and selectivity. |

Indoles in Modern Drug Discovery

Indole scaffolds are integral to several cutting-edge drug discovery technologies, as shown in the workflow below.

Workflow of indole scaffold utilization in modern screening platforms and subsequent lead optimization strategies [7].

Key Trends in DEL and HTS: Analysis shows that while DELs can produce high molecular weight hits (>500 Da), the optimizable hits typically fall in the 350-700 Da range, similar to HTS hits. Successful hit-to-lead optimization focuses on improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), often through truncation and reducing lipophilicity [7].

Conclusion and Future Perspectives

The indole scaffold remains a preeminent and highly versatile structure in medicinal chemistry. Its broad therapeutic applicability, combined with continuous innovations in synthetic chemistry and integration with modern discovery platforms like DEL, ensures its central role in the future of drug development. Research continues to evolve, exploring new hybrid molecules (e.g., indole-chalcone, indole-selenide) [8] [9] and novel targets, promising a pipeline of new therapeutic agents based on this privileged scaffold.

References

- 1. Indoles in drug design and medicinal chemistry [sciencedirect.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug ... [pmc.ncbi.nlm.nih.gov]

- 3. Indole: A promising scaffold for the discovery and ... [pmc.ncbi.nlm.nih.gov]

- 4. A brief review of the biological potential of indole derivatives [fjps.springeropen.com]

- 5. Harnessing indole scaffolds to identify small-molecule ... [nature.com]

- 6. Concise and Efficient Synthesis of Indole–Indolone ... [pmc.ncbi.nlm.nih.gov]

- 7. Trends in Hit-to-Lead Optimization Following DNA- ... [pmc.ncbi.nlm.nih.gov]

- 8. Indole-selenide derivatives: recent advances in design, ... [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive review on indole-chalcone hybrid as ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: The Privileged Indole Nucleus in Drug Discovery

Introduction: The Indole Scaffold as a Privileged Structure

The indole nucleus, a heterocyclic structure featuring a benzene ring fused to a pyrrole ring, is widely recognized as a "privileged scaffold" in medicinal chemistry [1] [2]. This term signifies its unique ability to interact with diverse biological targets and serve as a versatile foundation for developing therapeutics across multiple disease areas [1]. Its presence in numerous natural products and its favorable physicochemical properties make it particularly valuable for drug discovery, enabling the creation of molecules with significant bioavailability and pharmacological efficacy [2].

This guide provides a technical overview of the indole scaffold's applications in developing agents against viral infections, neurodegenerative diseases, and cancer. It summarizes recent quantitative data, details standard experimental protocols, and illustrates key biological pathways and relationships.

Biological Activities and Quantitative Data

Antiviral Applications

Indole derivatives show significant promise as multi-target antiviral agents. Research on natural indole alkaloids (gardflorine A–C) from Gardneria multiflora has demonstrated their potential against HIV and HCV through computational studies [1].

Table 1: Antiviral Activity of Selected Indole Derivatives

| Compound | Target | Activity/IC₅₀/EC₅₀ | Experimental Type |

|---|---|---|---|

| Gardflorine A-C [1] | HIV & HCV proteins | Multi-target potential | Computational (Docking) |

| Compound I [1] | HIV | IC₅₀ = 1.4 μM | In vitro |

| 5,6-dihydroxyindole carboxamide [1] | HIV-1 Integrase | IC₅₀ = 1.4 μM | In vitro |

| Delavirdine [1] | HIV-1 | IC₅₀ = 0.26 μM | In vitro |

| Derivative IV [1] | HCV | EC₅₀ = 1.16 μM | In vitro |

| Derivative V [1] | HCV | EC₅₀ = 0.6 μM | In vitro |

Anti-Neurodegenerative Applications

In neurodegenerative disease (ND) research, the indole scaffold is being explored to develop multi-targeting ligands that address complex disease pathologies like protein aggregation, oxidative stress, and mitochondrial dysfunction [2].

Table 2: Indole-Based Compounds in Neurodegenerative Disease Research

| Compound/Derivative | Molecular Target | Reported Activity |

|---|---|---|

| Donepezil [2] | Acetylcholinesterase (AChE) | Approved AChE inhibitor for Alzheimer's |

| Gardflorine B & C [1] | AChE | Significant inhibitory activity |

| Various recent derivatives (2018-2023) [2] | Aβ, tau, α-synuclein, MAO-B | Potential to modulate various ND targets |

Anti-inflammatory and Anticancer Applications

Indole alkaloids represent a key class of natural products for anti-inflammatory drug development [3]. In oncology, novel bicyclic hydroxamic acid derivatives incorporating indole moieties have been designed as selective HDAC inhibitors [4].

Table 3: Indole-Based HDAC Inhibitors with Anticancer Activity

| Compound | Primary Target | IC₅₀ | Selectivity Note |

|---|---|---|---|

| 2a [4] | HDAC10 | 0.41 ± 0.02 nM | High selectivity over HDAC6, no significant impact on Class I HDACs |

| 2c [4] | HDAC10 | 4.5 ± 0.3 nM | Tosylated indole analogue |

| 2f [4] | HDAC6 | 2.5 ± 0.3 nM | Shows preference for HDAC6 over HDAC10 |

| Vorinostat (SAHA) [4] | Pan-HDAC | Approved drug | First FDA-approved HDAC inhibitor (cutaneous T cell lymphoma) |

Experimental Protocols and Methodologies

Computational Screening and Design

A standard workflow for evaluating indole derivatives involves integrated computational approaches.

Workflow for Computational Evaluation of Indole Derivatives.

- ADMET Prediction: Tools like SwissADME are used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This helps filter compounds with poor pharmacokinetic or potential toxicity profiles early in the process [1].

- Molecular Docking: AutoDock Vina is commonly employed for inverse molecular docking against multiple target proteins (e.g., HIV reverse transcriptase, HCV NS5B polymerase). Crystal structures of targets are obtained from the Protein Data Bank (PDB). Both receptor and ligand files must be prepared in

.pdbqtformat before docking [1]. - Inhibition Constant (Ki) Calculation: The binding energy (∆G) obtained from docking is used to calculate the inhibition constant (Ki) using the formula: Ki = 10^(Binding Energy / 1.366) [1].

- Quantum Chemical Studies: Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level are performed to optimize molecular geometry and determine electronic properties. These studies include Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping [1].

In Vitro Biological Evaluation

For indole derivatives targeting specific diseases, the following in vitro assays are standard:

- Antiviral Assays:

- Anti-HIV: Cell-based assays measuring protection against HIV-induced cytopathicity, often using MT-4 cells. IC₅₀ values represent the concentration required to achieve 50% protection [1].

- Anti-HCV: Assays using HCV replicon systems or infected cells to measure a compound's ability to reduce viral RNA replication, reported as EC₅₀ [1].

- Enzyme Inhibition Assays:

- For targets like HDACs, fluorescence-based assays are standard. Inhibitors are incubated with the enzyme and a fluorogenic substrate (e.g., acetylated lysine). Deacetylation by HDAC produces a fluorescent signal, which is quantified to determine IC₅₀ values [4].

- For AChE inhibition, Ellman's method is typically used, measuring the yellow anion produced by the reaction of thiocholine with DTNB [1] [2].

- Anti-Proliferative Assays:

- The MTT assay is widely used to assess cytotoxicity against a panel of human cancer cell lines. Results are reported as IC₅₀ or GI₅₀ values. Selectivity is evaluated by comparing toxicity against non-cancerous cell lines (e.g., LLC-PK1, VERO) [4].

Key Signaling Pathways and Molecular Targets

The following diagram illustrates the multi-target potential of indole-based compounds across different disease areas, highlighting key proteins and pathways.

Multi-Target Modulation by Indole-Based Compounds.

- Viral Infection: Indole derivatives can target multiple crucial enzymes in HIV and HCV life cycles. For HIV, these include reverse transcriptase (RT), protease, and integrase [1]. For HCV, targets include NS3/4A protease, NS5A, and NS5B RNA-dependent RNA polymerase [1].

- Neurodegeneration: In Alzheimer's disease (AD), indole compounds can inhibit acetylcholinesterase (AChE) and modulate the formation of Aβ plaques and neurofibrillary tangles (p-tau) [2]. In Parkinson's disease (PD), targets include α-synuclein (α-Syn) aggregation and monoamine oxidase B (MAO-B) [2].

- Cancer: A key strategy involves designing indole-based histone deacetylase (HDAC) inhibitors. Specific inhibition of isoforms like HDAC10 over HDAC6 is a promising approach to improve selectivity and reduce side effects [4].

Conclusion and Future Perspectives

References

- 1. Exploring the potential of some natural indoles as antiviral ... [pmc.ncbi.nlm.nih.gov]

- 2. Indole-Based Compounds in the Development of Anti ... [pmc.ncbi.nlm.nih.gov]

- 3. Privileged natural product compound classes for anti ... [sciencedirect.com]

- 4. Novel selective indole based histone deacetylase 10 ... [nature.com]

Leimgruber–Batcho Synthesis of 6-Substituted Indole: Application Notes

Introduction

The Leimgruber–Batcho indole synthesis is a highly efficient two-step route for constructing indole rings from ortho-nitrotoluenes. It is particularly valuable in medicinal chemistry for its high yields, mild reaction conditions, and the commercial availability of many starting materials [1]. This protocol details the synthesis of a key intermediate, 1-methyl-1H-indole-6-carbohydrazide, and its application in creating novel hydrazine-1-carbothioamide and oxadiazole derivatives designed as potential tyrosine kinase inhibitors targeting EGFR and VEGFR-2 [2]. These targets are critically involved in cell proliferation and tumor angiogenesis, making them central to anticancer drug discovery [2].

Reaction Mechanism and Workflow

The synthesis of the 6-substituted indole core and its downstream derivatives follows a logical, multi-step pathway.

Diagram: Synthesis Workflow for 6-Substituted Indole Derivatives

The mechanism begins with the formation of an enamine from an o-nitrotoluene derivative, using N,N-dimethylformamide dimethyl acetal and typically pyrrolidine. The mildly acidic methyl group is deprotonated, and the resulting carbanion attacks the reagent to form the enamine. In the second step, the nitro group is reduced (e.g., with Raney nickel and hydrazine), which triggers cyclization and elimination of pyrrolidine to yield the indole ring [1]. This core is then further functionalized into the target derivatives.

Experimental Protocol

3.1. Synthesis of Methyl 1-methyl-1H-indole-6-carboxylate (Key Intermediate)

- Step 1: Enamine Formation & Reductive Cyclization (to obtain the indole core). The specific procedure for the initial Leimgruber-Batcho steps on a 6-substituted o-nitrotoluene can be adapted from established methods [1].

- Step 2: N-Alkylation and Esterification [2]

- Reaction Setup: Dissolve the indole-6-carboxylic acid or ester precursor (e.g., 1.0 equiv, 0.19 g, ~1.0 mmol) in anhydrous acetone (10 mL).

- Base Addition: Add aqueous KOH (3.0 equiv, 0.168 g, 3.0 mmol) and stir the mixture at 20°C for 30 minutes.

- Alkylation: Add methyl iodide (1.1 equiv, ~1.5 mL, ~1.1 mmol) and continue stirring for 2 hours at room temperature.

- Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane, 1:9 v/v). Recrystallize from 70% ethanol to obtain pure product as golden yellow needles.

- Yield: 65%

- Melting Point: 155–157°C.

- TLC: Rf = 0.62 (chloroform 70% : methanol 30%).

3.2. Synthesis of 1-methyl-1H-indole-6-carbohydrazide [2]

- Reaction Setup: Dissolve methyl 1-methyl-1H-indole-6-carboxylate (1.0 equiv, 3.0 g, ~11.2 mmol) in methanol (25 mL).

- Hydrazinolysis: Add excess hydrazine hydrate (80%, 10 equiv, 5.6 mL, ~112 mol).

- Reaction Conditions: Reflux the reaction mixture for 9 hours.

- Isolation: Cool the mixture to room temperature and then refrigerate overnight. A light yellowish precipitate will form.

- Purification: Filter the precipitate and wash thoroughly with distilled water to obtain the pure hydrazide.

3.3. Synthesis of Final Hydrazine-1-carbothioamide (4a) and Oxadiazole (6c) Derivatives [2] The hydrazide intermediate is condensed with different isothiocyanates or carbonyl compounds under appropriate conditions to yield the final target molecules. The specific protocols for these steps involve refluxing in ethanol or other suitable solvents, monitored by TLC until completion.

Characterization & Analytical Data

Table 1: Spectroscopic Data for Key Synthetic Intermediates [2]

| Compound Name | IR (KBr, cm⁻¹) | ¹H NMR (400 MHz, DMSO-d6, δ ppm) | ¹³C NMR (101 MHz, DMSO-d6, δ ppm) | HRMS (ESI) m/z |

|---|---|---|---|---|

| Methyl 1-methyl-1H-indole-6-carboxylate | 1693 (C=O), 1346 (C-N) | 8.10 (s, 1H, ArH), 7.65-7.56 (m, 3H, ArH), 6.53 (d, 1H, ArH), 3.87 (s, 6H, OCH3 & NCH3) | 167.69 (C=O), 136.06, 133.94, 132.18, 122.51, 120.62, 120.05, 112.15, 101.20 (Ar C), 52.25 (OCH3), 33.11 (NCH3) | Calcd. for C11H11NO2 [M+1]⁺: 190.0790; Found: 190.0858 |

| 1-methyl-1H-indole-6-carbohydrazide | 1645 (C=O Amide), 1620 (N-H bend) | Information not fully detailed in search results. Characteristic signals: Aromatic 7.70-6.30 ppm, NH2 broad signal. | Information not fully detailed in search results. The carbonyl carbon signal is expected around 165-170 ppm. | Information not fully detailed in search results. |

Table 2: Biological Activity of Lead Compounds (4a and 6c) [2]

| Compound | Primary Target | Anti-proliferative Activity (IC₅₀) | Key Mechanistic Actions |

|---|---|---|---|

| 4a | EGFR Tyrosine Kinase | Potent activity against HepG2, HCT-116, and A549 cancer cell lines | Inhibits EGFR enzyme; arrests cell cycle at G2/M phase; induces extrinsic apoptosis pathway |

| 6c | VEGFR-2 Tyrosine Kinase | Potent activity against HepG2, HCT-116, and A549 cancer cell lines | Inhibits VEGFR-2 enzyme; arrests cell cycle at G2/M phase; induces extrinsic apoptosis pathway |

Application in Drug Discovery

The 6-substituted indole scaffold synthesized via this protocol serves as a versatile building block for designing Multi-Target Directed Ligands (MTDLs) in oncology. Molecular docking studies confirmed that derivatives like 4a and 6c fit well into the active sites of EGFR and VEGFR-2, respectively, mimicking the pharmacophoric features of known inhibitors like erlotinib and sorafenib [2]. This dual-targeting capability is a strategic advantage in overcoming drug resistance, a common limitation of single-target kinase inhibitors [2]. The indole nucleus itself is a privileged structure in medicinal chemistry, found in numerous natural products and drugs, which underpins its utility in developing novel therapeutic agents [3].

Protocol Notes and Safety

- Quality Control: Monitor all reactions by Thin Layer Chromatography (TLC).

- Purification: Employ standard techniques like column chromatography and recrystallization for optimal purity.

- Characterization: Comprehensive characterization using IR, NMR (¹H & ¹³C), and High-Resolution Mass Spectrometry (HRMS) is essential for confirming the structure of all intermediates and final compounds.

- Safety: Perform all reactions involving hazardous reagents (e.g., methyl iodide, hydrazine hydrate) in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Adhere to institutional guidelines for chemical waste disposal.

References

Application Notes: Advanced Strategies for Indole Functionalization in Drug Discovery

Introduction to Indole Synthesis and Functionalization Challenges

The indole scaffold is a fundamental structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs, including those for treating migraines, infections, and hypertension [1] [2]. This nitrogen-containing heterocycle is produced naturally by plants, fungi, and the human body [1].

A primary challenge in synthetic chemistry is the selective functionalization of specific positions on the indole ring. The C2 and C3 positions on the pyrrole ring are highly reactive and relatively easy to modify. In contrast, the carbon atoms on the benzenoid ring (C4 to C7) are far less reactive, making their direct and selective functionalization a formidable obstacle [3]. While the C4 and C7 positions can sometimes be targeted using directing groups, the C5 and C6 positions are particularly recalcitrant due to their low reactivity and the difficulty in achieving precise regiocontrol [1] [3]. The development of reliable methods to functionalize these positions, especially the C6 carbon as per your interest, is a key objective in expanding the chemical space for drug discovery.

Copper-Catalyzed C5-H Alkylation of Indoles

A recent landmark study from Chiba University has introduced a direct and regioselective method for carbon-carbon bond formation at the C5 position of indoles using a copper-carbene system [1] [2] [3].

Key Innovation and Strategic Rationale

This protocol addresses a significant bottleneck by enabling the direct C5-H alkylation of indoles that bear a carbonyl-based functional group (such as an enone or benzoyl group) at the C3 position. The innovation lies in the use of a cost-effective copper-based catalyst system to achieve a transformation that traditionally required expensive precious metals or was not possible with high selectivity. The resulting C5-alkylated indoles contain structural motifs commonly found in natural indole alkaloids and pharmaceutical molecules, highlighting the synthetic utility of this approach [1] [3].

Detailed Experimental Protocol

Materials:

- Substrate: N-benzyl indole bearing an α,β-unsaturated enone group at the C3 position (1a, 0.10 mmol, 1.0 equiv) [3].

- Carbene Source: Dimethyl α-diazomalonate (2a, 2.0-3.0 equiv) [3].

- Catalyst System: Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 10 mol%) and Silver hexafluoroantimonate (AgSbF₆, 10 mol%) [3].

- Solvent: Anhydrous Dichloromethane (DCM, 0.02 M concentration) [3].

Procedure:

- Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the indole substrate (1a) and the copper(II) acetate monohydrate catalyst.

- Atmosphere: Seal the vial and purge the system with an inert gas (e.g., nitrogen or argon).

- Solvent Addition: Add the anhydrous DCM via syringe.

- Additive Introduction: Add the silver salt (AgSbF₆) to the reaction mixture.

- Carbene Addition: Using a syringe pump, slowly add a solution of dimethyl α-diazomalonate (2a) in DCM dropwise over several hours to control the rate of carbene formation.

- Reaction: Stir the reaction mixture at reflux (approximately 40 °C) and monitor by TLC or LC-MS until the starting material is consumed.

- Work-up: After completion, cool the reaction mixture to room temperature. Dilute with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C5-alkylated indole (3a).

Yield and Scope:

- The model reaction provides the product in 77% yield under optimized conditions [3].

- The reaction demonstrates high versatility. When the enone group at C3 is replaced with a benzoyl group, the yield can increase to 91% [1].

- The protocol tolerates various substituents on the indole nitrogen (e.g., methoxybenzyl, allyl, phenyl), enabling the synthesis of a diverse library of C5-functionalized compounds [1].

Data Summary and Reaction Optimization

The table below summarizes key data from the reaction optimization process that led to the final protocol.

Table 1: Optimization of Reaction Conditions for C5-H Alkylation [3]

| Entry | Metal Salt(s) (mol%) | Solvent | Concentration (M) | Yield of 3a (%) |

|---|---|---|---|---|

| 1 | Rh₂(cap)₄ (2.5), Cu(OAc)₂·H₂O (100), AgSbF₆ (10) | ClCH₂CH₂Cl | 0.0125 | 18 |

| 7 | Cu(OAc)₂·H₂O (100), AgSbF₆ (10) | ClCH₂CH₂Cl | 0.0125 | 62 |

| 12 | Cu(OAc)₂·H₂O (100), AgSbF₆ (10) | CH₂Cl₂ | 0.0125 | 71 |

| 14 | Cu(OAc)₂·H₂O (10), AgSbF₆ (10) | CH₂Cl₂ | 0.02 | 77 |

Synthetic Workflow and Mechanistic Insight

The following diagram illustrates the experimental workflow and the proposed mechanism for the copper-catalyzed C5-H alkylation reaction.

Diagram 1: Workflow and mechanism of copper-catalyzed C5-H alkylation. The copper catalyst stabilizes intermediates and lowers the energy barrier for the key rearrangement step [1] [3].

Mechanistic Analysis

Quantum chemical calculations indicate that the carbene does not react directly with the inert C5-H bond. Instead, the mechanism proceeds through an indirect pathway [1] [3]:

- The copper-activated carbene first forms a bond at the more accessible C4 position.

- This leads to the formation of a highly strained three-membered ring intermediate.

- The copper catalyst plays a critical role in stabilizing this intermediate and facilitating a rearrangement.

- The bond shifts from the C4 to the C5 position, achieving the remote functionalization. This stabilization lowers the energy barrier for the rearrangement, making the reaction pathway feasible.

Alternative and Complementary Synthetic Strategies

While the C5-functionalization method is a significant advance, other strategies are valuable for constructing the indole core or functionalizing other positions.

Table 2: Alternative Methods for Indole Synthesis and Functionalization

| Method / Strategy | Key Feature | Potential Application / Outcome | Reference |

|---|---|---|---|

| Leimgruber-Batcho Indole Synthesis | A reductive cyclization approach. | Successfully used to synthesize 6- or 4-functionalized indoles as aromatase inhibitors. | [4] |

| Indolyl-Triazole Hybridization | S-alkylation of indole-thione precursors. | Generates hybrids with potent cytotoxic and multi-kinase inhibitory (EGFR, AKT) activity. | [5] [6] |

| Multicomponent Reactions (MCRs) | One-pot synthesis of complex molecules from three or more reactants. | Efficient pathway to build indole-based libraries with diverse biological activities. | [7] |

| Dehydrogenative Aromatization | Oxidation of indolines to indoles using catalysts (e.g., Ru, Mn, Pr). | Serves as a final step in strategies that first functionalize saturated indoline precursors. | [8] |

Conclusion and Research Outlook

The development of a copper-catalyzed, regioselective C5-H alkylation protocol represents a substantial advance in indole chemistry. It provides a more affordable and scalable approach for modifying this privileged scaffold at a previously difficult-to-access position, which is especially valuable for drug development [1]. Although the immediate impact may be incremental, this methodology fosters steady progress by enabling the more efficient synthesis of complex indole derivatives that closely resemble bioactive natural products and drugs [2].

Future research directions, as indicated by the team at Chiba University, will likely focus on exploring other metal-carbene reactions to develop even more selective and efficient strategies for constructing indole-based molecules. Adapting these fundamental advances in C-H functionalization to specifically target the C6 position remains a challenging but highly promising area for ongoing investigation, with the potential to yield new therapeutic agents for treating specific diseases [1].

References

- 1. Indole chemistry advance could accelerate drug ... [phys.org]

- 2. Scientists crack indole's toughest bond with copper, ... [sciencedaily.com]

- 3. Copper-catalyzed direct regioselective C5–H alkylation ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 6- or 4-functionalized indoles via a reductive ... [sigmaaldrich.com]

- 5. Synthesis of new functionalized bioactive S-substituted ... [sciencedirect.com]

- 6. Synthesis of new functionalized bioactive S-substituted ... [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of indole-based biologically active compounds ... [chemrxiv.org]

- 8. Indole synthesis [organic-chemistry.org]

Comprehensive Application Notes: Friedel–Crafts Reactions for Indole Derivatives in Drug Development

Introduction and Reaction Overview

Friedel–Crafts reactions represent a fundamental class of synthetic transformations that enable the direct formation of carbon-carbon bonds between electron-rich aromatic systems and various electrophiles. In pharmaceutical chemistry, indole derivatives occupy a position of critical importance due to their widespread presence in biologically active compounds and natural products. The fusion of these two domains—Friedel–Crafts chemistry applied to indole systems—provides drug development researchers with powerful synthetic tools for accessing structurally diverse indole-based scaffolds. These methodologies enable the efficient functionalization of the indole nucleus at various positions, particularly the C3 position, which is inherently nucleophilic due to the electron-rich nature of the heteroaromatic system.

The strategic importance of Friedel–Crafts reactions in indole chemistry stems from their ability to install diverse carbon-based substituents under controlled conditions, enabling the systematic exploration of structure-activity relationships in drug discovery programs. Indole derivatives obtained through these methods frequently exhibit enhanced pharmacological properties, including improved target affinity, metabolic stability, and bioavailability. The fundamental Friedel–Crafts transformations applicable to indole systems can be broadly categorized into alkylation reactions (involving carbon electrophiles such as aldehydes, ketones, nitroalkenes, and imines) and acylation reactions (employing acyl chlorides, anhydrides, or related acylating agents). Understanding the mechanistic nuances, selectivity patterns, and practical considerations for each variant is essential for their successful implementation in complex synthetic campaigns.

Friedel–Crafts Alkylation of Indoles

Intermolecular Alkylation with Carbonyl Compounds and Nitroalkenes

Friedel–Crafts alkylation of indoles enables the direct introduction of alkyl and arylalkyl groups at the electron-rich C3 position of the indole nucleus. This transformation employs a wide range of electrophilic partners, with carbonyl compounds (aldehydes and ketones) and nitroalkenes representing particularly useful substrates. The reaction with aldehydes provides access to bis(indolyl)methanes (BIMs)—structurally important compounds exhibiting diverse biological activities including anti-inflammatory, antibacterial, and anticancer properties. These BIM derivatives occur naturally in cruciferous vegetables and marine organisms, and their synthesis typically involves the acid-catalyzed condensation of indoles with aldehydes [1].

The general mechanism for BIM formation begins with carbonyl activation through protonation (Brønsted acid) or coordination (Lewis acid), enhancing its electrophilicity. This is followed by nucleophilic attack by the C3 position of indole, generating an intermediate carbinolamine that dehydrates to form a 3-indolylmethane species. A second indole molecule then attacks this electrophilic intermediate, yielding the final BIM product. The versatility of this transformation is demonstrated by its compatibility with various catalytic systems, including conventional Brønsted acids (e.g., silica-bonded S-sulfonic acid, phosphoric acid, chitosan–SO₃H) and Lewis acids (e.g., FeCl₃, AgNO₃, Sc(OTf)₃) [1].

Table 1: Selected Catalytic Systems for Friedel–Crafts Alkylation Forming BIMs

| Catalyst Type | Specific Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Brønsted Acids | Silica-bonded S-sulfonic acid | Solvent-free, 25-80°C | Heterogeneous, recyclable | [1] |

| Polyvinylsulfonic acid (PVSA) | Water, room temperature | Green conditions, high yields | [1] | |

| Kaolin-supported H₂SO₄ | Solvent-free, 25-80°C | Low-cost, natural clay support | [1] | |

| Lewis Acids | FeCl₃ | DCM, room temperature | Low-cost, widely available | [1] |

| AgNO₃ | DCM, room temperature | Selective, mild conditions | [1] | |

| Sc(OTf)₃ | Various solvents | High activity, recyclable | [1] |

For alkylations with nitroalkenes, effective catalytic systems include Cu(II)-imine complexes, which facilitate the conjugate addition of indoles to nitroalkenes under mild conditions. This transformation typically proceeds in ethanol at ambient temperature with catalyst loadings of 5-10 mol%, providing access to 3-nitroalkylindole derivatives in good to excellent yields. The reaction demonstrates broad substrate scope, accommodating various substituted indoles and nitroalkenes, with the nitro group serving as a versatile handle for further functionalization [2].

Experimental Protocol: Synthesis of Bis(indolyl)methanes Using Lewis Acid Catalysis

Materials: Indole (1.0 mmol), aldehyde (0.5 mmol), FeCl₃ (10 mol%), dichloromethane (DCM, 2 mL).

Procedure:

- Charge a round-bottom flask with indole (117 mg, 1.0 mmol), aldehyde (0.5 mmol), and anhydrous DCM (2 mL).

- Add FeCl₃ (16 mg, 0.1 mmol) to the reaction mixture at room temperature with stirring.

- Monitor reaction progress by TLC (typically requires 1-4 hours for completion).

- Upon consumption of starting materials, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

- Extract the aqueous layer with DCM (3 × 5 mL), combine organic extracts, and dry over anhydrous Na₂SO₄.

- Concentrate under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the desired BIM.

Notes: This method is applicable to aromatic and aliphatic aldehydes. For electron-deficient aldehydes, extended reaction times may be necessary. The catalyst can be replaced with other Lewis acids (e.g., AgNO₃, Sc(OTf)₃) or Brønsted acids for specific substrate combinations. For acid-sensitive substrates, milder catalysts such as AgNO₃ may be preferable to minimize side reactions [1].

Friedel–Crafts Acylation of Indoles

Regioselective Acylation Methods

Friedel–Crafts acylation of indoles provides direct access to 3-acylindole derivatives—valuable intermediates in pharmaceutical synthesis that serve as precursors to various bioactive molecules. Unlike alkylation reactions, acylation benefits from the deactivating nature of the installed carbonyl group, which prevents polyacylation and facilitates cleaner reaction profiles. The primary challenge in indole acylation revolves around controlling regioselectivity, as the unprotected indole nitrogen can compete with the C3 position for acylation, leading to N-acylated byproducts or requiring protection-deprotection sequences that reduce overall efficiency [3].

Significant advances in regioselective C3-acylation have been achieved using metal triflate catalysts (M(OTf)ₙ, where M = Y, In, Bi, La), which enable direct acylation of unprotected indoles with high C3 selectivity (>90%). These catalysts function as powerful Lewis acids that activate acid anhydrides toward nucleophilic attack while preferentially directing acylation to the C3 position of indole. The triflate anion is particularly advantageous due to its weak nucleophilicity and low coordinating power, which enhances the cationic nature of the central metal ion and thus its Lewis acidity. Density functional theory (DFT) studies have revealed that metal triflates lower the activation energy for C3-acylation by stabilizing the transition state through coordination with both the anhydride and indole substrates [3].

Table 2: Acylation Methods for Indole Derivatives

| Acylation Method | Catalyst/ Conditions | Regioselectivity | Yield Range | Key Features | Reference |

|---|---|---|---|---|---|

| Classical Friedel-Crafts | AlCl₃, acyl chlorides | Mixed C3/N | Moderate to high | Requires N-protection, harsh conditions | [3] |

| Metal Triflate-Catalyzed | Y(OTf)₃, Bi(OTf)₃ | >90% C3 | High | N-protection not required, solvent-free option | [3] |

| Substrate-Directed | AlCl₃, 2-(ethoxycarbonyl)indoles | C4/C7 | Moderate | Substitution pattern controls regioselectivity | [4] |

For specifically functionalized indoles, regioselectivity patterns can vary significantly based on existing substituents. Studies on 5-substituted 2-(ethoxycarbonyl)indoles have demonstrated that acylation with p-nitrobenzoyl chloride occurs predominantly at the C4 and C7 positions, with electron-donating groups (e.g., 5-methoxy) directing acylation specifically to C4, while electron-neutral substituents (e.g., 5-methyl) yield mixtures of C4 and C7 isomers [4]. This substrate-dependent regioselectivity provides valuable insights for designing acylation strategies toward complex indole derivatives.

Experimental Protocol: C3-Selective Acylation Using Metal Triflate Catalysts

Materials: Indole (1.0 mmol), propanoic anhydride (1.2 mmol), Y(OTf)₃ (5 mol%), solvent-free conditions or ethyl acetate (2 mL).

Procedure:

- Combine indole (117 mg, 1.0 mmol) and propanoic anhydride (170 mg, 1.2 mmol) in a round-bottom flask.

- Add Y(OTf)₃ (29 mg, 0.05 mmol) and stir the reaction mixture at 60-70°C.

- Monitor reaction progress by TLC or LC-MS (typically 2-6 hours).

- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL).

- Wash the organic layer with water (2 × 5 mL) followed by saturated NaHCO₃ solution (5 mL).

- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate) to obtain 3-propionylindole.

Notes: This protocol is applicable to various acid anhydrides, including acetic, propanoic, and butyric anhydrides. For less reactive aromatic anhydrides, elevated temperatures (80-100°C) may be required. The catalyst can be recycled after aqueous workup, though fresh catalyst typically provides more consistent results. The method demonstrates excellent functional group tolerance, with halogen, alkoxy, and alkyl substituents on indole remaining unaffected [3].

Intramolecular and Cascade Approaches

Synthesis of Polycyclic Indole Systems

Intramolecular Friedel-Crafts reactions offer powerful strategies for constructing complex polycyclic indole architectures commonly encountered in natural products and pharmaceutically relevant compounds. These transformations typically involve indole substrates bearing tethered electrophilic centers that, upon activation, undergo cyclization to form fused ring systems. A particularly elegant example involves the one-pot cascade synthesis of polynuclear indole derivatives structurally similar to ergot alkaloids. This approach employs 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones as versatile intermediates that can engage indole-4-carbaldehydes in consecutive Knoevenagel condensation and intramolecular Friedel-Crafts alkylation sequences [5].

The reaction mechanism proceeds through a carefully orchestrated sequence beginning with Knoevenagel condensation between indole-4-carbaldehyde and 2,4-diaryl-4-oxobutyronitrile, forming an intermediate acrylonitrile derivative. This undergoes conjugate addition followed by cyclization to generate a 4-((1H-indol-4-yl)methyl)-5-hydroxy-3,5-diaryl-1,5-dihydro-2H-pyrrol-2-one intermediate. Upon heating, this species undergoes dehydration to form a reactive N-acyliminium ion, which engages in intramolecular Friedel-Crafts cyclization with the C3 position of the indole ring, ultimately yielding tetracyclic indolo[7,6,5-cd]indol-8-one derivatives. This cascade transformation is notable for its atom economy and convergence, constructing two rings and multiple bonds in a single synthetic operation without isolating intermediates [5].

Table 3: Intramolecular Friedel-Crafts Approaches to Indole-Containing Polycycles

| Starting Material | Cyclization Conditions | Product | Yield Range | Key Features | Reference |

|---|---|---|---|---|---|

| 4-((1H-Indol-4-yl)methyl)-5-hydroxypyrrol-2-ones | TsOH (1 eq.), DMSO, 70°C | 7,9a-Diaryltetrahydroindoloindolones | 37-55% | One-pot cascade, ergot alkaloid analogs | [5] |

| Tryptophan-derived aminoacrylate | TrpB enzyme, aqueous buffer | β-Substituted tryptophans | 50-95% | Biocatalytic, enantioselective | [6] |

| Passerini adducts from indole aldehydes | FeCl₃, microwave | Functionalized indole derivatives | Moderate to high | Multicomponent reaction, diversity | [7] |

The development of optimal conditions for this transformation involved systematic evaluation of acid additives, solvents, and temperatures. Initial attempts using microwave heating in xylene provided only 11% yield, while screening various Brønsted acids (H₂SO₄, AcOH, H₃PO₄, MsOH, TsOH) without solvent proved ineffective. Ultimately, the combination of p-toluenesulfonic acid (TsOH, 1 equivalent) in DMSO at 70°C provided the desired tetracyclic products in 55% isolated yield. This intramolecular approach demonstrates remarkable functional group tolerance, accommodating various substituents on both the indole and pyrrol-2-one components [5].

Experimental Protocol: One-Pot Synthesis of Polycyclic Indoles

Materials: Indole-4-carbaldehyde (1.0 mmol), 2,4-diphenyl-4-oxobutyronitrile (1.0 mmol), p-toluenesulfonic acid monohydrate (1.0 mmol), DMSO (4 mL).

Procedure:

- Charge a round-bottom flask with indole-4-carbaldehyde (145 mg, 1.0 mmol), 2,4-diphenyl-4-oxobutyronitrile (261 mg, 1.0 mmol), and anhydrous DMSO (4 mL).

- Add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol) and heat the reaction mixture to 70°C with stirring.

- Monitor reaction progress by TLC or LC-MS (typically 6-12 hours for complete conversion).

- Upon completion, cool the reaction mixture to room temperature and pour into ice water (20 mL) with vigorous stirring.

- Collect the resulting precipitate by vacuum filtration and wash with cold water (2 × 5 mL).

- Purify the crude solid by flash chromatography (silica gel, DCM/methanol gradient) or recrystallization from ethanol to obtain the tetracyclic indolo[7,6,5-cd]indol-8-one derivative.

Notes: The reaction proceeds through an intermediate hydroxypyrrolone that undergoes in situ dehydration and cyclization. For substrates with electron-withdrawing groups on either aromatic ring, extended reaction times or slightly elevated temperatures (80-85°C) may be necessary. The reaction is limited to diaryl-substituted oxobutyronitrile components; alkyl-substituted analogs fail to produce the desired cyclized products under standard conditions [5].

Asymmetric and Enantioselective Variants

Catalytic Asymmetric Friedel-Crafts Reactions

The development of enantioselective Friedel-Crafts reactions has expanded significantly, providing access to chiral indole derivatives with high optical purity. These transformations employ various chiral catalysts, including metal complexes with chiral ligands and organocatalysts, to control stereochemistry during the bond-forming event. A particularly advanced method involves the asymmetric Friedel-Crafts reaction of indoles with imines catalyzed by bifunctional cinchona alkaloid derivatives. This approach provides direct access to optically active 3-indolyl-methanamines—privileged structural motifs embedded in numerous indole alkaloids and pharmaceutical compounds [8].

The catalytic system employs 9-thiourea cinchona alkaloids as bifunctional catalysts that activate both reaction partners through a network of hydrogen bonding interactions. The thiourea moiety coordinates with the imine electrophile, while the basic quinuclidine nitrogen interacts with the N-H of indole, organizing the transition state and enabling high enantiocontrol. This system operates effectively at 50°C in ethyl acetate, accommodating a broad range of indoles (with electron-donating, electron-withdrawing, and neutral substituents) and both aryl and alkyl imines. Remarkably, the enantioselectivity remains consistently high (89-97% ee) across diverse substrate combinations, representing a significant advantage over earlier chiral Cu-complex catalysts whose performance was more sensitive to electronic effects [8].

The resulting 3-indolyl-methanamine products can be readily transformed into valuable synthetic intermediates. The N-tosyl protecting group can be efficiently removed using magnesium turnings in methanol, yielding the corresponding free amine without racemization. This synthetic versatility, combined with the direct and convergent nature of the approach, establishes this methodology as a powerful tool for the enantioselective construction of chiral indole compounds relevant to drug development [8].

Experimental Protocol: Asymmetric Friedel-Crafts Reaction with Imines

Materials: Indole (0.20 mmol), N-Ts imine (0.10 mmol), quinidine-derived thiourea catalyst (0.01 mmol), ethyl acetate (0.05 mL).

Procedure:

- Charge an oven-dried reaction vial with N-(p-toluenesulfonyl)imine (0.10 mmol) and quinidine-derived thiourea catalyst (7.2 mg, 0.01 mmol).

- Add ethyl acetate (0.05 mL) followed by indole (23.4 mg, 0.20 mmol).

- Seal the vial and heat the reaction mixture to 50°C with vigorous stirring.

- Monitor reaction progress by TLC or LC-MS (typically 24-72 hours for complete conversion).

- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (3 mL).

- Purify the crude product directly by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the enantiomerically enriched 3-indolyl-methanamine product.

Notes: The reaction exhibits broad substrate scope but requires unprotected indole (N-H) for effective catalysis, as N-methyl indole fails to react under standard conditions. For alkyl imines, slightly longer reaction times may be necessary. The enantioselectivity remains consistently high across different substrate combinations, though electron-deficient imines typically react faster than electron-rich analogs. The absolute stereochemistry of the product can be controlled by using either quinidine or quinine-derived catalysts, providing access to both enantiomers of the desired 3-indolyl-methanamines [8].

Experimental Design and Workflow Considerations

Strategic Planning and Optimization Approaches

Successful implementation of Friedel-Crafts reactions with indole derivatives requires careful experimental design and attention to several critical parameters. Catalyst selection represents a primary consideration, with choices guided by the specific reaction type (alkylation vs. acylation), substrate functionality, and desired selectivity pattern. For alkylations forming BIMs, mild Lewis acids like FeCl₃ or AgNO₃ often provide satisfactory results with minimal side products, while more demanding transformations such as intramolecular cyclizations may require stronger Brønsted acids like p-toluenesulfonic acid. For acylation reactions, metal triflates offer superior regiocontrol for C3-selective transformations, though traditional Friedel-Crafts conditions (AlCl₃, acyl chlorides) remain viable for N-protected indole systems [5] [3] [1].

Solvent selection significantly influences reaction rate, selectivity, and practicality. Traditional organic solvents (DCM, toluene, DMSO) provide reliable performance across various Friedel-Crafts transformations, while emerging green alternatives including ethanol, solvent-free conditions, and water-based systems offer environmental and practical benefits. Particularly for BIM synthesis, solvent-free conditions or aqueous media can provide enhanced reaction rates, simplified workup procedures, and reduced waste generation. When employing water as a solvent, the addition of surfactants or phase-transfer catalysts may be necessary to ensure adequate mixing of hydrophobic indole substrates with hydrophilic reagents [1].

Reaction optimization should systematically evaluate key variables including catalyst loading (typically 5-20 mol%), temperature (from ambient to reflux conditions), stoichiometry (often excess indole for intermolecular reactions), and addition order. For acid-sensitive substrates, controlled addition of the electrophilic component may prevent decomposition or side reactions. Monitoring reaction progress by TLC, LC-MS, or NMR allows for identification of optimal conversion times and detection of potential intermediates or byproducts [5] [1].

Workflow Visualization

The following workflow diagram illustrates the decision-making process for selecting appropriate Friedel-Crafts conditions based on synthetic goals and substrate characteristics:

Diagram 1: Decision workflow for selecting appropriate Friedel-Crafts conditions based on synthetic objectives.

Troubleshooting and Technical Considerations

Common Challenges and Solutions

Low conversion or sluggish reaction rates in Friedel-Crafts transformations may result from insufficient catalyst activity, inappropriate solvent choice, or deactivation of the catalytic species. For Lewis acid-catalyzed reactions, stringent exclusion of moisture is often critical, as water can hydrolyze and deactivate the catalyst. Employing freshly activated molecular sieves (3Å or 4Å) or thorough drying of solvents and reagents can mitigate this issue. For Brønsted acid-catalyzed processes, the presence of basic impurities or inadequate acid strength may limit conversion. Increasing catalyst loading (10-20 mol%) or switching to a stronger acid (e.g., replacing AcOH with TsOH or MsOH) often improves reaction performance [5] [1].

Regioselectivity issues in indole functionalization represent another common challenge. While the C3 position is typically the most nucleophilic site, competing N-alkylation/N-acylation or substitution at other positions (C2, C4, C7) can occur under certain conditions. For alkylations, employing bulky catalysts or directing groups can enhance C3 selectivity, while for acylations, metal triflates provide exceptional C3 regiocontrol. When N-substitution is problematic, employing N-protected indoles (e.g., N-Boc, N-SiMe₃) before Friedel-Crafts functionalization, followed by deprotection, may be necessary. Alternatively, biocatalytic approaches using engineered enzymes like tryptophan synthase (TrpB) offer complementary regioselectivity for specific transformations [3] [6].

Product stability and workup considerations are particularly important for acid-sensitive indole derivatives. Strongly acidic conditions or prolonged reaction times may lead to decomposition or polymerization of indole products. Neutralization of the reaction mixture upon completion, use of mild buffered workup conditions, and minimization of exposure to light and oxygen during purification can preserve product integrity. For compounds prone to oxidation, adding antioxidant stabilizers (e.g., BHT) to chromatographic solvents or performing purifications under inert atmosphere may be beneficial [5] [1].

Analytical and Characterization Techniques

Comprehensive analytical monitoring of Friedel-Crafts reactions employs complementary techniques to assess conversion, regioselectivity, and product identity. TLC analysis (silica gel, UV visualization) provides rapid assessment of reaction progress, with distinct Rf values for starting materials, possible intermediates, and products. LC-MS delivers more detailed information about reaction composition, molecular weights, and potential byproducts. NMR spectroscopy (particularly ¹H and ¹³C) offers definitive structural confirmation, with characteristic chemical shifts for substitution patterns on the indole ring: C3-substituted indoles typically show a downfield shift of the C3 proton (δ 7.5-8.0 ppm), while C2-substituted derivatives display distinctive coupling patterns [5].

For enantioselective transformations, chiral analytical methods are essential for determining enantiomeric excess. Chiral HPLC or GC using dedicated chiral stationary phases (e.g., Chiralpak, Chiralcel columns) provides accurate ee measurements, with conditions typically optimized for each specific compound. Polarimetry offers complementary information but requires known specific rotation values for accurate interpretation. For crystalline products, X-ray crystallography can unambiguously establish both relative configuration and absolute stereochemistry when suitable crystals are obtainable [8].

Applications in Drug Development

Synthesis of Bioactive Indole Derivatives

The strategic application of Friedel-Crafts reactions enables efficient synthesis of numerous pharmaceutically relevant indole scaffolds with diverse biological activities. Bis(indolyl)methanes (BIMs) represent a prominent class accessible through Friedel-Crafts alkylation, exhibiting notable anti-inflammatory, antibacterial, and anticancer properties. These compounds function as GPR84 agonists for inflammatory disease treatment, modulate estrogen metabolism in breast cancer therapy, and demonstrate cytotoxic effects against prostate, colon, and pancreatic cancer cells. The antitumor activity of specific BIM derivatives involves induction of tumor suppressor proteins (ATM, p21, p27kip) and promotion of cancer cell apoptosis through mitochondrial targeting [1].

Polycyclic indole systems constructed via intramolecular Friedel-Crafts approaches provide access to structural analogs of ergot alkaloids—compounds with rich pharmacological profiles including migraine treatment (e.g., ergotamine) and Parkinson's disease therapy. The tetracyclic indolo[7,6,5-cd]indol-8-one scaffolds described in Section 4 represent novel pharmacophores with potential bioactivity similar to these privileged natural products. Similarly, 3-indolyl-methanamines obtained through asymmetric Friedel-Crafts reactions incorporate structural motifs found in numerous indole alkaloids and synthetic therapeutics, enabling efficient exploration of their pharmacological potential [5] [8].

3-Acylindole derivatives produced via Friedel-Crafts acylation exhibit their own spectrum of biological activities, including anti-inflammatory, antioxidant, and antibacterial properties. The carbonyl functionality at the C3 position provides a versatile handle for further derivatization, enabling structure-activity relationship studies and optimization of drug-like properties. The regioselective acylation protocols described in Section 3 facilitate efficient preparation of these valuable intermediates without requiring protection-deprotection sequences, streamlining analog development in medicinal chemistry programs [3].

Emerging Methodologies and Future Directions

Recent advances in Friedel-Crafts chemistry for indole derivatives emphasize sustainable and green approaches that align with modern pharmaceutical industry priorities. These include developing solvent-free reactions, employing water as a benign reaction medium, utilizing recyclable catalytic systems, and reducing energy consumption through microwave assistance or room temperature processes. The application of biocatalytic methods represents another growing area, with engineered enzymes like tryptophan synthase (TrpS) variants enabling Friedel-Crafts-type alkylations under mild aqueous conditions with exceptional regioselectivity and enantiocontrol [1] [6].

The integration of multicomponent reactions with Friedel-Crafts transformations offers efficient strategies for molecular diversity generation. For instance, Passerini/Friedel-Crafts sequences enable the direct conversion of electron-rich aromatic aldehydes, pivalic acid, and indoles into complex indole derivatives in a single operational sequence. Such convergent approaches reduce synthetic steps, minimize purification requirements, and accelerate the construction of structurally diverse compound libraries for biological screening [7].

Future methodological developments will likely focus on further expanding substrate scope and selectivity patterns, particularly for challenging electrophiles such as unactivated alkyl halides and tertiary carbon centers. Additionally, the continued integration of continuous flow technologies with Friedel-Crafts reactions promises enhanced process control, scalability, and safety profiles—addressing key limitations of traditional batch processes for industrial applications in active pharmaceutical ingredient (API) synthesis [1].

Conclusion

Friedel-Crafts reactions provide versatile and efficient methods for functionalizing indole derivatives, enabling direct access to structurally diverse compounds with relevance across drug discovery and development. The comprehensive protocols and strategic insights presented in these Application Notes equip researchers with practical frameworks for implementing these transformations, from straightforward BIM syntheses to sophisticated asymmetric and cascade cyclization processes. By selecting appropriate catalytic systems and reaction conditions based on specific synthetic objectives, and applying the troubleshooting guidance when challenges arise, medicinal chemists can leverage these powerful C-C bond-forming reactions to accelerate the development of novel indole-based therapeutics. The continued evolution of Friedel-Crafts methodologies—particularly toward greener, more selective, and more sustainable variants—promises to further enhance their utility in pharmaceutical research in the coming years.

References

- 1. Green and sustainable approaches for the Friedel–Crafts ... [beilstein-journals.org]

- 2. Friedel–Crafts alkylation of indoles with nitroalkenes ... [sciencedirect.com]

- 3. Proposed mechanism of Friedel–Crafts acylation of indole ... [sciencedirect.com]

- 4. Indole derivatives. 140. Friedel-Crafts acylation of some 5- ... [link.springer.com]

- 5. One-Pot Synthesis of Polynuclear Indole Derivatives by ... [pmc.ncbi.nlm.nih.gov]

- 6. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Passerini/Friedel–Crafts Route towards Indole Derivatives [thieme-connect.com]

- 8. Asymmetric Friedel-Crafts Reaction of Indoles with Imines ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes & Protocols: Intramolecular Friedel-Crafts-Type Cyclization Strategies for Indole Synthesis

Introduction to Indole Scaffolds and Synthetic Challenges

The indole nucleus represents a privileged structural motif in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds and pharmaceuticals. Indole derivatives exhibit a wide range of pharmacological properties, serving as key structural elements in compounds with anticancer, antipsychotic, antidepressant, and antimicrobial activities. The significance of indole-containing compounds in drug discovery necessitates the development of efficient and versatile synthetic methodologies for their construction. [1] [2] [3]

Among the various strategies for indole synthesis, intramolecular cyclization approaches have garnered significant attention due to their synthetic efficiency and structural diversity. While classical Friedel-Crafts alkylation typically involves Lewis acid-catalyzed intramolecular electrophilic aromatic substitution, contemporary research has expanded this concept to include various transition metal-catalyzed processes and metal-free alternatives that achieve similar cyclization outcomes. This document provides a comprehensive overview of intramolecular Friedel-Crafts-type cyclization strategies for indole synthesis, complete with detailed experimental protocols, quantitative data comparison, and visual workflow representations to facilitate implementation by researchers in pharmaceutical development and synthetic organic chemistry. [2] [4] [3]

Synthetic Strategy Overview and Comparison

The pursuit of efficient indole synthesis has led to the development of various intramolecular cyclization strategies that emulate the convergent nature of Friedel-Crafts-type reactions. These approaches can be broadly categorized into transition metal-catalyzed methods and metal-free alternatives, each offering distinct advantages and limitations. The selection of an appropriate strategy depends on multiple factors including substrate availability, functional group tolerance, and desired substitution pattern on the resulting indole scaffold. [1] [2]

Palladium-catalyzed carbonylation: This strategy employs palladium catalysts in the presence of carbon monoxide or its surrogates to effect cyclization through initial oxidative addition, carbon monoxide insertion, and subsequent reductive elimination. These methods typically require specialized equipment for handling carbon monoxide but provide access to carbonyl-functionalized indoles that serve as versatile synthetic intermediates. The methodology demonstrates excellent functional group compatibility and can be adapted to one-pot domino processes for rapid complexity generation. [1]

Metal-free cyclization via epoxide intermediates: This approach utilizes epoxidation followed by acid-catalyzed cyclization to construct the indole nucleus without transition metals. The sequence begins with epoxidation of N-substituted 2-alkenylanilines using mCPBA as oxidant, forming metastable epoxide intermediates that undergo intramolecular cyclization under acidic conditions, ultimately yielding C1-substituted indole derivatives through dehydration. This method benefits from operational simplicity and avoids potential metal contamination issues in pharmaceutical applications. [2]

Palladium-catalyzed cyclization of ortho-alkynyl anilines: This strategy leverages the activation of triple bonds towards nucleophilic attack by palladium catalysts, enabling 5-endo-dig cyclization to form indole cores. The reaction proceeds through initial coordination of palladium to the alkyne, followed by intramolecular nucleophilic attack of the amino group, and subsequent reductive elimination. This method offers excellent substitution pattern control and can be rendered enantioselective through appropriate chiral ligand design. [3]

Table 1: Comparison of Intramolecular Cyclization Strategies for Indole Synthesis

| Strategy | Key Features | Typical Yields | Advantages | Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Carbonylation | Uses PdI₂/KI catalyst system, CO/air mixture (4:1) | 70-90% [1] | Direct carbonyl incorporation, tandem reactions possible | Requires high-pressure equipment, CO handling |

| Metal-Free Epoxide Cyclization | mCPBA epoxidation followed by TFA-catalyzed cyclization | 48-90% (depends on N-protecting group) [2] | Metal-free, simple operation, mild conditions | N-protecting group sensitivity, variable yields |

| Pd-Catalyzed Alkyne Cyclization | 5-endo-dig cyclization of 2-alkynylanilines | 60-83% [3] | Broad substrate scope, enantioselective variants | Requires specialized ligands, oxygen-sensitive catalysts |

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Carbonylative Synthesis of Indole-3-carboxylic Esters

Objective: Synthesis of 1-(alkoxyarylmethyl)indole-3-carboxylic esters via Pd-catalyzed oxidative carbonylation of 2-alkynylaniline imines. [1]

Materials:

- PdI₂ (2 mol %) and KI (20 mol %) as catalyst system

- 2-Alkynylaniline imine (1.0 equiv.)

- Methanol or ethanol (solvent)

- Trimethyl orthoformate (3.0 equiv., to prevent hydrolysis)

- CO/air mixture (4:1, 40 bar total pressure)

Equipment:

- High-pressure autoclave reactor (50-100 mL capacity)

- Magnetic stirrer with heating capability

- Standard Schlenk line for inert atmosphere manipulations

Procedure:

- Charge the autoclave with PdI₂ (2 mol %), KI (20 mol %), and 2-alkynylaniline imine (1.0 mmol) under nitrogen atmosphere.

- Add solvent mixture (10 mL) comprising methanol/trimethyl orthoformate (1:3 ratio) via syringe.

- Seal the autoclave and purge three times with CO before pressurizing to 32 bar CO followed by 8 bar air (40 bar total pressure, 4:1 CO/air ratio).

- Heat the reaction mixture to 80°C with vigorous stirring for 15 hours.

- After cooling to room temperature, carefully release the pressure and open the autoclave.

- Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) to obtain the desired indole-3-carboxylic ester.

Note: For N–H free indole-3-carboxylic esters, the initial product undergoes acidic treatment (HCl, 1M in MeOH, 2h) to remove the protecting group. [1]

Protocol 2: Metal-Free Indole Synthesis via Epoxide Cyclization

Objective: Synthesis of C1-substituted indole derivatives from N-substituted 2-alkenylanilines through epoxidation and acid-catalyzed cyclization. [2]

Materials:

- (E)-N-Ts-styrylaniline (1.0 equiv.)

- m-Chloroperbenzoic acid (mCPBA, 1.2 equiv.)

- Dichloromethane (anhydrous)

- Sodium bicarbonate

- Trifluoroacetic acid (TFA, 10% v/v)

- Saturated sodium thiosulfate solution

- Saturated sodium bicarbonate solution

Procedure: Step 1: Epoxidation

- Dissolve (E)-N-Ts-styrylaniline (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask.

- Add sodium bicarbonate (3.0 equiv.) to the solution followed by mCPBA (1.2 equiv.) portion-wise at 0°C.

- Stir the reaction mixture at room temperature for 18 hours under nitrogen atmosphere.

- Monitor reaction progress by TLC (silica, hexane/ethyl acetate 7:3).

- Quench the reaction with saturated sodium thiosulfate solution (5 mL) and extract with dichloromethane (3 × 15 mL).

- Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL), then dry over anhydrous MgSO₄.

- Filter and concentrate under reduced pressure to obtain the crude epoxide intermediate, which can be used directly in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

- Dissolve the crude epoxide intermediate (1.0 mmol) in dichloromethane (20 mL, 0.05 M concentration) in a round-bottom flask.

- Add TFA (2.0 mL, 10% v/v) and stir at room temperature.

- Monitor the reaction by TLC; completion typically occurs within 1-2 hours for Ts-protected substrates.

- Quench the reaction with saturated sodium bicarbonate solution (10 mL) and extract with dichloromethane (3 × 15 mL).

- Wash the organic layer with brine (10 mL) and dry over anhydrous MgSO₄.

- Concentrate under reduced pressure and purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate 8:2) to obtain the desired indole derivative.

Note: The choice of N-protecting group significantly impacts reaction efficiency. Ts-protected substrates provide optimal results, while more electron-withdrawing groups (e.g., Ns) lead to slower cyclization rates. [2]

Protocol 3: Pd-Catalyzed Synthesis of 2-Substituted Indoles from 2-Haloanilines

Objective: Synthesis of 2-substituted indoles via Pd-catalyzed coupling of 2-haloanilines with terminal alkynes followed by 5-endo-dig cyclization. [3]

Materials:

- 2-Haloaniline (1.0 equiv.)

- Terminal alkyne (1.2 equiv.)

- Pd(PPh₃)₄ (5 mol %) or PdCl₂(PPh₃)₂ (5 mol %)

- Copper(I) iodide (10 mol %)

- Triethylamine or diisopropylamine (base, 2.0 equiv.)

- DMA or DMF (solvent)

Procedure:

- Charge a Schlenk flask with 2-iodoaniline (1.0 mmol), terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (5 mol %), and CuI (10 mol %).

- Evacuate and backfill with nitrogen three times.

- Add degassed solvent (5 mL) followed by triethylamine (2.0 mmol) via syringe.

- Heat the reaction mixture at 80-100°C for 12-24 hours under nitrogen atmosphere.

- Monitor reaction completion by TLC.

- Cool to room temperature and dilute with ethyl acetate (20 mL).

- Wash with water (2 × 10 mL) and brine (10 mL), then dry over anhydrous MgSO₄.

- Concentrate under reduced pressure and purify by flash column chromatography on silica gel to obtain the 2-substituted indole derivative.

Note: Solvent selection influences substituent outcome. DMA favors NO₂-indole derivatives, while DMF yields NH₂-indole derivatives selectively due to in situ formation of ammonium formate as a hydrogen source in the presence of palladium salt. [3]

Data Presentation and Results Summary

Comparative Performance of Indole Synthesis Methods

Table 2: Quantitative Comparison of Intramolecular Cyclization Method Efficiency

| Entry | Method | Catalyst System | Reaction Conditions | Yield Range | Substrate Scope |

|---|---|---|---|---|---|

| 1 | Pd-carbonylation | PdI₂ (2 mol %)/KI (20 mol %) | CO/air (4:1, 40 bar), 80°C, 15h | 70-90% [1] | Broad tolerance for aromatic and heteroaromatic substituents |

| 2 | Metal-free epoxide | mCPBA then TFA | DCM, 0°C to rt, 18h + TFA, rt, 1-2h | 48-90% [2] | Sensitive to N-protecting group (best with Ts) |

| 3 | Pd-alkyne cyclization | Pd(PPh₃)₄ (5 mol %)/CuI (10 mol %) | NEt₃, DMA, 80°C, 12-24h | 60-83% [3] | Broad scope with various terminal alkynes |

| 4 | Oxidative carbonylation | Pd(tfa)₂ (5 mol %)/p-benzoquinone | DMSO/MeOH (1:5), 0-15°C, 48-120h | 65-85% [1] | Temperature-dependent selectivity between ester and ketone products |

Substrate Scope and Functional Group Tolerance

The evaluated intramolecular cyclization strategies demonstrate varying degrees of functional group compatibility and substitution pattern flexibility:

Palladium-catalyzed carbonylation methods exhibit excellent tolerance for both electron-donating groups (methoxy, methyl) and electron-withdrawing groups (halo, nitro, ester) on the aromatic rings. Heteroaromatic systems including furan, thiophene, and pyridine derivatives are also compatible, albeit with slightly reduced yields in some cases. [1]